molecular formula C18H27N3O3S2 B4184714 4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

Cat. No.: B4184714
M. Wt: 397.6 g/mol
InChI Key: OMZVZRNEPYIUIQ-UHFFFAOYSA-N
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Description

4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is a complex organic compound with the molecular formula C18H27N3O3S2 It is characterized by the presence of a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide typically involves multiple steps. One common approach is the reaction of 4-ethylbenzenesulfonyl chloride with piperazine, followed by the introduction of the tetrahydro-2-furanylmethyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenyl sulfate: A related compound with similar structural features but different functional groups.

    4-ethylbenzenesulfonamide: Shares the sulfonyl group but lacks the piperazine and tetrahydrofuran moieties.

    N-(tetrahydro-2-furanylmethyl)piperazine: Contains the piperazine and tetrahydrofuran groups but lacks the sulfonyl group.

Uniqueness

4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the piperazine and tetrahydrofuran moieties contribute to its potential biological activity and solubility.

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-2-15-5-7-17(8-6-15)26(22,23)21-11-9-20(10-12-21)18(25)19-14-16-4-3-13-24-16/h5-8,16H,2-4,9-14H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVZRNEPYIUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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